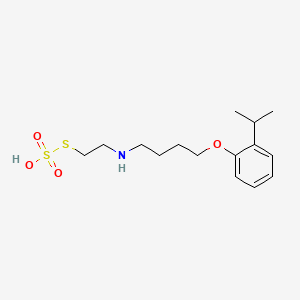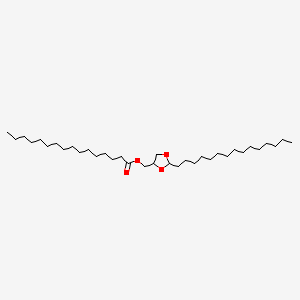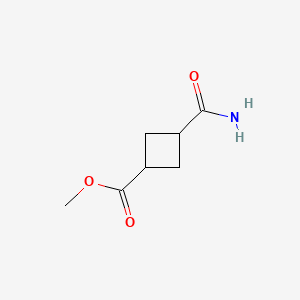
2-((4-(2-Isopropylphenoxy)butyl)amino)ethanethiol, hydrogen sulfate (ester)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiosulfuric acid hydrogen s-[2-[[4-(2-isopropylphenoxy)butyl]amino]ethyl]ester is a chemical compound with a complex structure
Méthodes De Préparation
The synthesis of thiosulfuric acid hydrogen s-[2-[[4-(2-isopropylphenoxy)butyl]amino]ethyl]ester involves several steps. The synthetic routes typically include the reaction of thiosulfuric acid with a suitable amine and an alkylating agent. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reaction. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound .
Analyse Des Réactions Chimiques
Thiosulfuric acid hydrogen s-[2-[[4-(2-isopropylphenoxy)butyl]amino]ethyl]ester undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
Thiosulfuric acid hydrogen s-[2-[[4-(2-isopropylphenoxy)butyl]amino]ethyl]ester has several scientific research applications In chemistry, it is used as a reagent in various synthetic reactions In biology, it may be used in studies involving cellular processes and molecular interactionsIn industry, it can be used in the production of specialized chemicals and materials .
Mécanisme D'action
The mechanism of action of thiosulfuric acid hydrogen s-[2-[[4-(2-isopropylphenoxy)butyl]amino]ethyl]ester involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain proteins or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Thiosulfuric acid hydrogen s-[2-[[4-(2-isopropylphenoxy)butyl]amino]ethyl]ester can be compared with other similar compounds, such as thiosulfuric acid s-[2-[[4-(4-methylcyclohexyl)butyl]amino]ethyl]ester.
Propriétés
Numéro CAS |
23618-00-0 |
|---|---|
Formule moléculaire |
C15H25NO4S2 |
Poids moléculaire |
347.5 g/mol |
Nom IUPAC |
1-propan-2-yl-2-[4-(2-sulfosulfanylethylamino)butoxy]benzene |
InChI |
InChI=1S/C15H25NO4S2/c1-13(2)14-7-3-4-8-15(14)20-11-6-5-9-16-10-12-21-22(17,18)19/h3-4,7-8,13,16H,5-6,9-12H2,1-2H3,(H,17,18,19) |
Clé InChI |
OJNDFIOARBBKBP-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=CC=CC=C1OCCCCNCCSS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[benzyl(methyl)amino]-3,4-bis(trimethylsilyl)-3H-furan-2-one](/img/structure/B13829457.png)

![(2R,4S)-3-oxatricyclo[4.3.0.02,4]nonan-8-one](/img/structure/B13829467.png)

![[3-octadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (9Z,12Z)-icosa-9,12-dienoate](/img/structure/B13829470.png)


![6-nitro-3-nitroso-6,7,8,9-tetrahydro-1H-benzo[g]indol-2-ol](/img/structure/B13829483.png)




![Bicyclo[2.2.2]oct-5-ene-2-carboxylicacid,ethyl ester](/img/structure/B13829520.png)
![1-(1,2,2-Trimethylspiro[2.3]hexan-6-yl)ethanone](/img/structure/B13829534.png)
